molecular formula C9H10O B157986 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- CAS No. 130146-28-0

3-Butyn-2-one,4-(1-cyclopenten-1-yl)-

Cat. No.: B157986
CAS No.: 130146-28-0
M. Wt: 134.17 g/mol
InChI Key: TZTBJRVEUPSBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is an organic compound characterized by a cyclopentene ring attached to a butynone moiety. This compound is of interest due to its unique structure, which combines a cyclopentene ring with an alkyne and a ketone functional group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one,4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as sodium hydride or organolithium compounds are often used.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted cyclopentenes or butynones.

Scientific Research Applications

3-Butyn-2-one,4-(1-cyclopenten-1-yl)- has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The alkyne and ketone functional groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopenten-1-yl)-1-butanamine
  • 4-(1-Cyclopenten-1-yl)morpholine
  • 1-Cyclopenten-1-ylcarbinols

Uniqueness

3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is unique due to its combination of a cyclopentene ring with an alkyne and a ketone functional group. This structural arrangement imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

4-(cyclopenten-1-yl)but-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTBJRVEUPSBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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